Einecs 264-790-0

Description

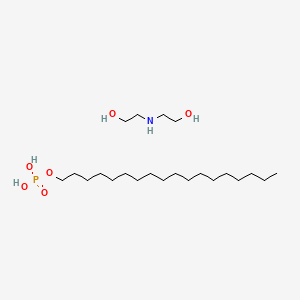

The compound identified by the European Inventory of Existing Commercial Chemical Substances number 284-594-9 is known as phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol]. This compound is a phosphoric acid ester, which is commonly used in various industrial applications due to its unique chemical properties.

Properties

CAS No. |

84930-14-3 |

|---|---|

Molecular Formula |

C22H50NO6P |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |

InChI |

InChI=1S/C18H39O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);5-7H,1-4H2 |

InChI Key |

IAOSACPBECWNRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

65151-78-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is synthesized through the esterification of phosphoric acid with octadecanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction typically requires an acidic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and octadecanol, are mixed in a reactor with an acidic catalyst. The mixture is heated to facilitate the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

2,4,6-TTBP undergoes oxidation to form stable radicals and quinones:

Radical Formation

In alkaline conditions, 2,4,6-TTBP oxidizes to a deep-blue phenoxy radical via one-electron transfer :

Properties :

Further Oxidation to Quinones

In acidic media, the phenoxy radical reacts with oxygen to form 2,6-di-tert-butyl-1,4-benzoquinone :

Antioxidant Mechanism

2,4,6-TTBP acts as a radical scavenger in fuels and polymers by donating hydrogen atoms to peroxyl radicals (ROO- ) :

Key performance metrics :

| Application | Concentration in Fuel | Effectiveness (DPPH Assay) | Source |

|---|---|---|---|

| Gasoline stabilization | 0.01–0.1% w/w | IC<sub>50</sub> = 12 μM | |

| Polymer stabilization | 0.5–2% w/w | 85% oxidation inhibition |

Environmental Degradation

2,4,6-TTBP exhibits low biodegradability but undergoes photolytic and hydrolytic degradation :

Hydrolysis

Under acidic conditions, tert-butyl groups hydrolyze:

Photolysis

UV exposure cleaves the phenolic ring, forming smaller aromatic fragments .

Reactivity with Other Compounds

2,4,6-TTBP participates in synthetic coupling reactions :

-

With thiols/alcohols : Forms cyclohexadienones via radical addition .

-

With amines : Generates tertiary amines using its phenoxy radical as a protecting group .

Thermal Decomposition

At temperatures >250°C, 2,4,6-TTBP decomposes via C–O bond cleavage , releasing tert-butyl radicals :

Scientific Research Applications

Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:

Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.

Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of lubricants, coatings, and as an anti-corrosion agent.

Mechanism of Action

The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and emulsifier. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane dynamics and signaling.

Comparison with Similar Compounds

Similar Compounds

- Phosphoric acid, dodecyl ester

- Phosphoric acid, hexadecyl ester

- Phosphoric acid, tetradecyl ester

Uniqueness

Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its longer alkyl chain (octadecyl group), which enhances its hydrophobic interactions compared to shorter-chain phosphoric acid esters. This property makes it particularly effective in applications requiring strong hydrophobic interactions, such as in lubricants and anti-corrosion agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.